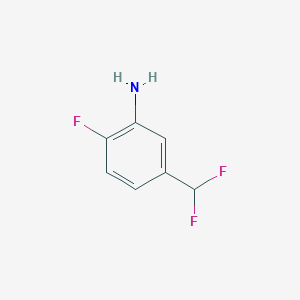

5-(Difluoromethyl)-2-fluoroaniline

Übersicht

Beschreibung

5-(Difluoromethyl)-2-fluoroaniline: is an organic compound characterized by the presence of difluoromethyl and fluoro groups attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-2-fluoroaniline typically involves the introduction of difluoromethyl and fluoro groups onto an aniline precursor. One common method is the difluoromethylation of aniline derivatives using difluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Radical-Mediated Difluoroalkylation

Radical-based reactions enable selective difluoroalkylation of the aromatic ring. A photoinduced method using visible light and eosin Y (EY) as a photocatalyst facilitates single-electron transfer (SET) processes .

Key Conditions and Outcomes

| Substrate | Reagent | Conditions | Yield | Product Structure |

|---|---|---|---|---|

| 5-(Difluoromethyl)-2-fluoroaniline | Ethyl 2-bromo-2,2-difluoroacetate (2b ) | DMSO, Na₂CO₃, 427 nm light, 16 h | 61–83% | Difluoroalkylated anilines (e.g., 4 , 9 ) |

Mechanism

-

Radical Generation : EY absorbs light, undergoes SET with 2b (Fc), generating a difluoroalkyl radical (A ) and EY .

-

Radical Addition : A adds regioselectively to the aniline ring, followed by oxidation to regenerate EY.

-

Proton Abstraction : Base-mediated deprotonation yields the final product .

Notable Features

-

Electron-rich anilines exhibit higher reactivity due to enhanced radical stabilization .

-

TEMPO trapping experiments confirm radical intermediates (26 , 33% yield) .

Nucleophilic Fluorination

Hypervalent iodine catalysts enable efficient fluorination using BF₃·Et₂O as the fluorine source .

Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Maximizes yield (up to 95%) |

| Catalyst | Iodobenzene (10 mol %) | Enables metal-free conditions |

| Temperature | 0°C | Shortens reaction time (10 min) |

Example Reaction

\text{this compound} + \text{BF}_3\cdot\text{Et

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethyl)-2-fluoroaniline has shown promise in drug development due to the influence of fluorine on pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, which are critical for therapeutic efficacy.

Case Study: Antiviral Compounds

Research indicates that fluorinated compounds can improve binding affinity to biological targets. For example, derivatives of this compound are being explored as intermediates in the synthesis of antiviral drugs targeting specific pathways involved in viral replication . The incorporation of fluorine atoms enhances the lipophilicity and selectivity of these compounds, making them suitable candidates for further development.

Fluorinated anilines, including this compound, have been studied for their potential biological activities. The unique electronic properties imparted by the fluorinated groups can lead to increased interactions with target proteins compared to non-fluorinated analogs.

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential antiviral activity | , |

| Fluorinated anilines | Various pharmacological properties |

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the development of materials with improved performance and durability.

Case Study: Agrochemical Development

The compound has been investigated as a precursor for agrochemicals due to its stability and reactivity profiles. Research suggests that incorporating fluorinated groups can enhance the efficacy of pesticides and herbicides by improving their metabolic stability in environmental conditions .

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluoro groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

2-Fluoroaniline: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

4-(Difluoromethyl)-2-fluoroaniline: Similar structure but with the difluoromethyl group at a different position, affecting its chemical behavior.

5-(Trifluoromethyl)-2-fluoroaniline: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in its physical and chemical properties.

Uniqueness: The combination of difluoromethyl and fluoro groups enhances its stability and makes it a valuable compound for various scientific and industrial purposes .

Biologische Aktivität

5-(Difluoromethyl)-2-fluoroaniline is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound features a difluoromethyl group attached to a 2-fluoroaniline moiety. Its molecular formula is C7H6F3N, which contributes to its distinctive chemical behavior. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development and other applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The difluoromethyl and fluoro groups influence the reactivity of the aniline nitrogen and the aromatic ring, allowing for various electrophilic substitution reactions.

- Binding Affinity : Research indicates that fluorinated compounds often exhibit increased binding affinities to biological targets compared to their non-fluorinated counterparts. This is crucial for enhancing therapeutic efficacy in drug design.

- Metabolic Stability : The incorporation of fluorine atoms generally improves metabolic stability, which is vital for maintaining drug levels in biological systems over time.

Pharmacological Implications

This compound has shown promise as a pharmaceutical intermediate, particularly in developing drugs targeting specific biological pathways. Its unique electronic properties can lead to increased interactions with target proteins, potentially enhancing therapeutic outcomes.

Potential Applications

Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Binding Studies : Interaction studies have demonstrated that this compound exhibits enhanced binding affinities with various receptors compared to non-fluorinated analogs. This is particularly relevant for drug design aimed at specific targets within cancer cells.

-

Comparative Analysis : A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound Key Features Unique Aspects This compound Difluoromethyl and fluoro groups Enhanced reactivity and biological activity 2-Fluoroaniline Single fluoro group Less reactive than its difluoromethyl counterpart 3-Fluoroaniline Fluoro group at meta position Different electronic effects on reactivity 4-Bromo-2-fluoroaniline Bromine substituent Potential for different coupling reactions - Case Studies : A study on similar fluorinated compounds indicated that modifications in structure significantly impacted biological activity, suggesting that further optimization of this compound could yield compounds with enhanced efficacy against specific targets .

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLBZRFEMBNPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.